3-Nitropyridine-2-carboxamide

Vue d'ensemble

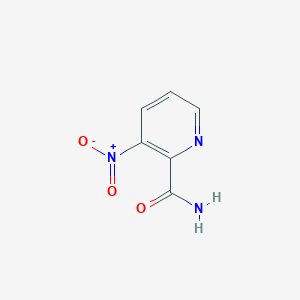

Description

3-Nitropyridine-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H5N3O3 It is a derivative of pyridine, where the nitro group is positioned at the third carbon and the carboxamide group at the second carbon of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropyridine-2-carboxamide typically involves nitration of pyridine derivatives followed by amide formation. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The carboxamide group can be introduced by subsequent reaction with appropriate amide-forming reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitropyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted by other nucleophiles, such as amines, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.

Major Products Formed:

Reduction: 3-Aminopyridine-2-carboxamide.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-Nitropyridine-2-carboxamide serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in treating neurological disorders and cancer. For instance, recent studies have identified 3-nitropyridine analogues as potent anti-cancer agents that target microtubules, demonstrating significant cytotoxicity against a range of cancer types while minimizing myelotoxicity and neurotoxicity .

Case Study: Anti-Cancer Properties

Research published in PLOS ONE highlighted the efficacy of 3-nitropyridine derivatives in inducing cell cycle arrest and inhibiting tubulin polymerization. In murine models, these compounds effectively inhibited tumor growth, showcasing their potential as novel anti-cancer therapies .

Agricultural Applications

Development of Agrochemicals

The compound is utilized in the formulation of herbicides and fungicides, enhancing crop protection and agricultural productivity. Its unique chemical properties allow it to act as a building block for various agrochemical products .

Case Study: Herbicide Development

A study focused on the synthesis of new herbicides based on this compound demonstrated improved efficacy against resistant weed species, indicating its role in sustainable agricultural practices.

Material Science

Advanced Materials and Coatings

this compound is employed in the development of advanced materials such as polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental degradation, making it valuable for industrial applications .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis (neurological disorders, cancer) | Targeted therapeutic effects |

| Agriculture | Herbicides, fungicides | Improved crop protection |

| Material Science | Polymers, coatings | Enhanced durability and resistance |

Analytical Chemistry

Reagent in Analytical Techniques

This compound is also used as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds within complex mixtures. Its ability to form stable complexes makes it suitable for various analytical methods .

Research in Organic Chemistry

Versatile Tool for Synthesis

In organic synthesis, this compound acts as a versatile tool for creating complex molecular structures. It is involved in various reactions that lead to the formation of more intricate compounds .

Mécanisme D'action

The mechanism of action of 3-nitropyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with the active site or binding pocket. The nitro and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

3-Nitropyridine: Lacks the carboxamide group but shares the nitro group at the third position.

2-Nitropyridine-3-carboxamide: Has the nitro and carboxamide groups swapped in position compared to 3-nitropyridine-2-carboxamide.

3-Aminopyridine-2-carboxamide: The nitro group is reduced to an amino group.

Uniqueness: this compound is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

3-Nitropyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a nitro group at the 3-position and a carboxamide functional group at the 2-position. Its molecular formula is C_6H_6N_2O_3, with a molecular weight of approximately 182.14 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various pathogens, including those responsible for poultry diseases, particularly Eimeria tenella, which is a significant pathogen in poultry farming. The mechanism of action for antimicrobial nitro compounds often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage .

| Pathogen | Activity Observed |

|---|---|

| Eimeria tenella | Effective against poultry diseases |

| E. coli | Potential activity noted |

| Klebsiella spp. | Potential activity noted |

2. Anti-Inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Nitro-containing compounds are known to modulate inflammatory responses by inhibiting key enzymes such as iNOS and COX-2. Studies suggest that derivatives of nitro compounds can significantly reduce inflammation markers in cellular models .

3. Antitumor Activity

The compound has also been explored for its potential antitumor effects. Nitro aromatic compounds are often designed as hypoxia-activated prodrugs, targeting cancer cells in low oxygen environments. This characteristic makes them promising candidates for cancer therapy .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the carboxamide group, enhancing its binding affinity with various biological targets. This interaction may lead to inhibition of specific enzymes or interference with cellular processes involved in disease progression.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited the growth of Eimeria tenella, showcasing its potential as an antimicrobial agent in agriculture.

- Inflammation Modulation : Another research highlighted that nitro derivatives exhibited significant inhibition of inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

- Cancer Therapeutics : Research focused on the design of hypoxia-activated prodrugs indicated that compounds similar to this compound could selectively target tumor cells, providing a strategic advantage in cancer treatment.

Propriétés

IUPAC Name |

3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-4(9(11)12)2-1-3-8-5/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWLACQQQPKOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342230 | |

| Record name | 3-Nitro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-92-5 | |

| Record name | 3-Nitro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.